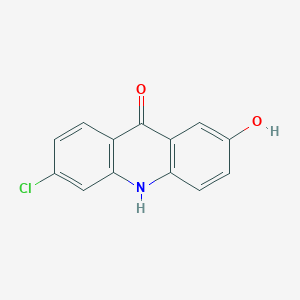

6-Chloro-2-hydroxyacridin-9(10H)-one

Description

6-Chloro-2-hydroxyacridin-9(10H)-one (CAS: 13365-56-5) is an acridinone derivative characterized by a chloro substituent at the 6-position and a hydroxy group at the 2-position of the acridine backbone. Acridinones are known for their biological activities, including antitumor, antimicrobial, and fluorescence properties . The hydroxy and chloro substituents in this compound may influence its solubility, intermolecular interactions, and electronic properties, making it distinct from simpler acridinones.

Properties

IUPAC Name |

6-chloro-2-hydroxy-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2/c14-7-1-3-9-12(5-7)15-11-4-2-8(16)6-10(11)13(9)17/h1-6,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIKLYVRZNKJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(N2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70777151 | |

| Record name | 6-Chloro-2-hydroxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70777151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13365-56-5 | |

| Record name | 6-Chloro-2-hydroxyacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70777151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-hydroxyacridin-9(10H)-one typically involves the chlorination of 2-hydroxyacridin-9(10H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained to avoid decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydroxyacridin-9(10H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 6-Chloro-2-oxoacridin-9(10H)-one.

Reduction: 2-Hydroxyacridin-9(10H)-one.

Substitution: 6-Methoxy-2-hydroxyacridin-9(10H)-one (if methoxide is used).

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Research indicates that derivatives of acridone, including 6-chloro-2-hydroxyacridin-9(10H)-one, exhibit significant antimalarial properties. A study highlighted the compound's effectiveness against Plasmodium falciparum, demonstrating its potential as a lead compound for developing new antimalarial drugs. The structure-activity relationship (SAR) studies revealed that modifications to the acridone scaffold can enhance efficacy and reduce toxicity, making it a promising candidate for further clinical development .

Anticancer Properties

The planar structure of acridones allows them to intercalate into DNA, which is crucial for their anticancer activity. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Biological Research

Antimicrobial and Antiviral Activities

The biological activities of this compound extend beyond antimalarial and anticancer effects. It has demonstrated antimicrobial properties against several bacterial strains and antiviral activities against specific viruses. These findings position the compound as a valuable lead in drug discovery for infectious diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of acridone derivatives, including this compound. These compounds have shown promise in models of neurodegenerative diseases such as Alzheimer's disease, where they may inhibit cholinesterase activity and reduce oxidative stress .

Material Science

Fluorescent Dyes

Due to its unique chemical properties, this compound is also utilized in material science as a fluorescent dye. Its ability to emit light upon excitation makes it suitable for applications in bioimaging and as a tagging agent in biochemical assays .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Insights

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydroxyacridin-9(10H)-one would depend on its specific application. In biological systems, it might interact with DNA or proteins, leading to inhibition of cellular processes. The chlorine and hydroxyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

The biological and physicochemical properties of acridinones are highly dependent on substituent positions and types. Below is a comparative analysis of 6-Chloro-2-hydroxyacridin-9(10H)-one with key analogs:

Table 1: Structural and Physical Properties of Selected Acridinones

<sup>a</sup> LogP values estimated via computational methods (XLOGP3 or similar).

<sup>b</sup> Predicted based on analog data in .

<sup>c</sup> Estimated using substituent contribution models.

Key Findings from Comparative Studies

Substituent Position Effects: Chloro Position: The 6-chloro substituent in this compound may confer distinct electronic effects compared to 2-chloro or 7-chloro analogs. For example, 2-Chloroacridin-9(10H)-one exhibits strong fluorescence due to the electron-withdrawing Cl at the 2-position , whereas the 6-position may alter conjugation pathways. Hydroxy vs.

Biological Activity: Herbicidal Activity: 2-Chloroacridin-9(10H)-one demonstrates herbicidal effects against Amaranthus species, while this compound's bioactivity remains underexplored but is hypothesized to differ due to substituent positions . Antitumor Potential: Analogous 10-benzylideneanthracen-9(10H)-ones with chloro substituents show antitumor activity, suggesting that this compound could be a candidate for similar studies .

Physical Properties: Melting Points: Dichloro-substituted analogs (e.g., 6,8-Dichloro-1,3-diphenyl-dihydroacridin-9(10H)-one) exhibit lower melting points (199–200°C) than mono-chloro derivatives (275–276°C), likely due to disrupted crystal packing . Hydrogen Bonding: The 2-hydroxy group in this compound may facilitate stronger intermolecular hydrogen bonding compared to non-hydroxylated analogs, as seen in 10-(2-hydroxyethyl)acridin-9(10H)-one .

Q & A

Q. Which advanced characterization techniques resolve ambiguities in acridinone structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.